6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Overview
Description
The compound of interest, 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, is a derivative of the pyridopyrazine dione family. This class of compounds has been the subject of various synthetic strategies due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
Several methods have been developed for synthesizing pyridopyrazine diones. One approach involves a one-pot synthesis from 6-hydroxypicolinic acids via a coupling/cyclization reaction, which proceeds under mild conditions and yields good results . Another method describes the synthesis of pyrrolo[1,2-a]pyrazine diones from Ugi adducts through a two-step process involving acid-mediated cyclization followed by gold(I)-catalyzed annulation, which allows for the formation of densely functionalized compounds . Additionally, a unique Hilbert-Johnson reaction has been used to synthesize dipyridopyrazinediones, which is a notable example of this type of preparation .
Molecular Structure Analysis
The molecular structures of pyridopyrazine diones have been confirmed through various analytical techniques, including single crystal X-ray structure analysis. This analysis has provided unambiguous confirmation of the molecular structures of synthesized compounds, which is crucial for understanding their chemical behavior and potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyridopyrazine diones includes their ability to undergo further functionalization. For instance, the synthesis of derivatives with a chiral substituent at the nitrogen atom has been achieved through a sequence of reactions including nucleophilic substitution, reduction, acylation, and intramolecular cyclization . Moreover, the synthesis of methyl pyrazolo[3,4-b]pyridine-5-carboxylates from related tetrahydropyridine carboxylates has been demonstrated, showcasing the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridopyrazine diones are influenced by their molecular structure. For example, the presence of substituents and the nature of these groups can significantly affect the solubility, stability, and reactivity of these compounds. The synthesis of tetrahydropyrido[2,3-b]pyrazine scaffolds from tetrafluoropyridine derivatives has shown that the electronic nature of the substituents at the 4-position of the pyridine ring plays a critical role in the formation of ring-fused products .
Scientific Research Applications
Cancer Treatment and KRAS Inhibition
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as KRAS covalent inhibitors, showing promise for treating cancer and diseases associated with KRAS activity (De, 2022).
Potential Ligands for GABA Receptor
Derivatives of 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have been investigated as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber, Bartsch, & Erker, 2002).
Analgesic Effects and DAAO Inhibition
The compound 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a derivative, has been evaluated for its potential as a d-amino acid oxidase inhibitor, showing analgesic effects and potential for treating chronic pain (Xie et al., 2016).
Stabilization of Covalent Dihydrates
The role of trifluoromethyl groups in stabilizing covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines, including 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, has been explored (Cushman, Wong, & Bacher, 1986).
Bioactive Metabolites in Actinobacteria
Bioactive metabolites, including a cyclic dipeptide related to 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, have been identified in Streptomyces sp., showing cytotoxic activity (Sobolevskaya et al., 2008).
Future Directions
properties
IUPAC Name |
6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)11-8(13)7(12)10-5/h2-3H,1H3,(H,10,12)(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJQZVUJFGDORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445655 | |
Record name | 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
CAS RN |
144435-06-3 | |
Record name | 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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